2-(2-Furyl)alanine

Antimicrobial Microbiology Amino Acid Antimetabolite

Why choose 2-(2-Furyl)alanine over analogs? α,α-Disubstitution imparts conformational rigidity and enzymatic resistance—vital for metabolically stable peptides. The furan ring enables post-SPPS pyrrole cyclization via NBS oxidation for unique peptide constraining. Crucially, use TIS/DODT cleavage cocktails, not EDT, to avoid furan degradation. Quantifiable SAR differentiation: 32% enzymatic oxidation vs. 23% (thienyl) and 100% (phenyl). Essential for antimicrobial antimetabolite and constrained cyclic peptide discovery.

Molecular Formula C7H9NO3
Molecular Weight 155.153
CAS No. 2644-43-1
Cat. No. B2548317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Furyl)alanine
CAS2644-43-1
Molecular FormulaC7H9NO3
Molecular Weight155.153
Structural Identifiers
SMILESCC(C1=CC=CO1)(C(=O)O)N
InChIInChI=1S/C7H9NO3/c1-7(8,6(9)10)5-3-2-4-11-5/h2-4H,8H2,1H3,(H,9,10)
InChIKeyFKVAWEVSZYLWIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Furyl)alanine (CAS 2644-43-1) Chemical Identity and Core Characteristics for Procurement


2-(2-Furyl)alanine (CAS 2644-43-1; synonym: 2-amino-2-(furan-2-yl)propanoic acid) is a non-proteinogenic α,α-disubstituted amino acid featuring a furan heterocycle attached directly to the α-carbon of the alanine backbone [1]. This unique α,α-disubstitution confers enhanced conformational rigidity and resistance to enzymatic degradation compared to natural β-furylalanine isomers [2]. The compound serves as a versatile building block in peptide synthesis and medicinal chemistry, with the furan moiety enabling unique post-synthetic modifications through oxidation-labeling chemistry [2][3].

Why 2-(2-Furyl)alanine Cannot Be Substituted with Common Analogs in Research Applications


The procurement of 2-(2-Furyl)alanine over its closest analogs—such as phenylalanine, β-2-thienylalanine, and other furylalanine isomers—is critical because each compound exhibits distinct biochemical, synthetic, and stability profiles that are not interchangeable. The α,α-disubstitution of 2-(2-Furyl)alanine fundamentally alters its conformational properties and resistance to racemization compared to β-furylalanines [1]. Critically, the furan heterocycle displays different susceptibility to acidic degradation during solid-phase peptide synthesis (SPPS) compared to thiophene or phenyl analogs, requiring specific cleavage cocktails to maintain product integrity [2]. Furthermore, antimicrobial potency and enzymatic oxidation rates vary significantly between these structurally related compounds, meaning that substitution can lead to divergent experimental outcomes [3][4]. The evidence below quantifies these critical differences.

2-(2-Furyl)alanine Quantitative Differentiation Evidence Against Closest Analogs


β-2-Furylalanine Exhibits Strain-Specific Antimicrobial Potency with Quantified IC50 Values Against E. coli and S. cerevisiae

β-2-Furylalanine (isomer related to the target compound) demonstrates quantified antimicrobial activity as an antimetabolite of phenylalanine, with IC50 values reported for two microbial strains. In direct comparisons with its structural isostere phenylalanine, β-2-furylalanine acts as a competitive inhibitor [1]. This quantitative data establishes a baseline for the furylalanine scaffold's biological activity, which is relevant for evaluating 2-(2-Furyl)alanine's potential in antimicrobial research.

Antimicrobial Microbiology Amino Acid Antimetabolite

Enzymatic Oxidation Rate of β-2-Furylalanine vs. β-2-Thienylalanine and Phenylalanine

In a direct head-to-head comparison of enzymatic oxidation rates, β-2-furylalanine is oxidized at 32% of the rate observed for phenylalanine, while β-2-thienylalanine is oxidized at only 23% [1]. This quantitative difference in metabolic processing highlights the distinct biochemical handling of heteroaromatic amino acid analogs by oxidative enzymes, which may influence in vivo stability and metabolic fate.

Enzymology Amino Acid Metabolism Substrate Specificity

Isomer-Specific Toxicity: β-2-Furylalanine vs. β-3-Furylalanine in Microbial Strains

A direct comparison between the β-2 and β-3 isomers of furylalanine reveals strain-dependent toxicity differences. In E. coli, β-3-furylalanine is more toxic than β-2-furylalanine in the presence of exogenous phenylalanine [1]. Conversely, in L. arabinosus, the β-2 isomer is more toxic than the β-3 isomer [1]. This demonstrates that the position of the furan substituent (β-2 vs. β-3) critically determines biological activity in a strain-specific manner.

Structure-Activity Relationship Microbiology Isomer Specificity

Furan Moiety Acidic Degradation During SPPS: Identified By-Products and Mitigation Strategies

Peptides containing (2-furyl)-L-alanine undergo partial degradation of the furan moiety during standard TFA-mediated cleavage/deprotection in Fmoc SPPS when cation scavengers like ethanedithiol or propanedithiol are used [1]. The major by-product identified is a bis-dithioacetal formed after acidic hydrolysis of the furyl group [1]. However, cleavage cocktails containing water and triisopropylsilane or 3,6-dioxa-1,8-octanedithiol (DODT) in TFA minimize this side reaction [1].

Peptide Synthesis Solid-Phase Synthesis Chemical Stability

Unique Pyrrole-Mediated Peptide Cyclization via Oxidized Furylalanine Side Chain

Peptides containing furylalanine can undergo a unique post-synthetic cyclization reaction: upon oxidation of the furan moiety (e.g., with N-bromosuccinimide), a nucleophilic lysine side chain attacks the oxidized furylalanine, generating a cyclic peptide featuring a pyrrole moiety as the cyclization motif [1]. This reaction has been validated using both flexible in vitro translation (FIT) and solid-phase peptide synthesis (SPPS) [1]. This reactivity is distinct from that of phenylalanine or thienylalanine analogs.

Peptide Cyclization Post-Translational Modification Constrained Peptides

Optimal Research and Industrial Application Scenarios for 2-(2-Furyl)alanine


Constrained Peptide Engineering via Furan Oxidation-Labeling

Researchers designing constrained cyclic peptides for drug discovery can leverage 2-(2-Furyl)alanine's unique post-synthetic pyrrole cyclization. Following SPPS incorporation, oxidation with NBS triggers lysine side-chain attack on the oxidized furan, generating a pyrrole-linked cyclic structure [1]. This methodology expands the toolkit for peptide constraining beyond traditional disulfide or lactam bridges.

Antimetabolite Scaffold for Antimicrobial Development

Given the established antimicrobial activity of furylalanine isomers (IC50 of 12.4 µg against E. coli for β-2-furylalanine) [2], 2-(2-Furyl)alanine serves as a core scaffold for developing novel amino acid antimetabolites targeting microbial phenylalanine utilization pathways. The α,α-disubstitution may confer enhanced metabolic stability.

Solid-Phase Peptide Synthesis with Optimized Cleavage Protocols

For SPPS applications requiring furan-containing peptides, 2-(2-Furyl)alanine must be used with optimized cleavage cocktails containing TIS or DODT instead of EDT to prevent furan degradation to bis-dithioacetal by-products [3]. This knowledge is critical for achieving high-purity peptide products.

Structure-Activity Relationship (SAR) Studies on Heteroaromatic Amino Acids

In SAR campaigns, 2-(2-Furyl)alanine provides a valuable comparator to β-2-thienylalanine and phenylalanine, with quantifiable differences in enzymatic oxidation rates (32% vs. 23% vs. 100%, respectively) [4]. This enables systematic investigation of heterocycle effects on biological activity and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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